Cas no 2137744-54-6 (4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride)

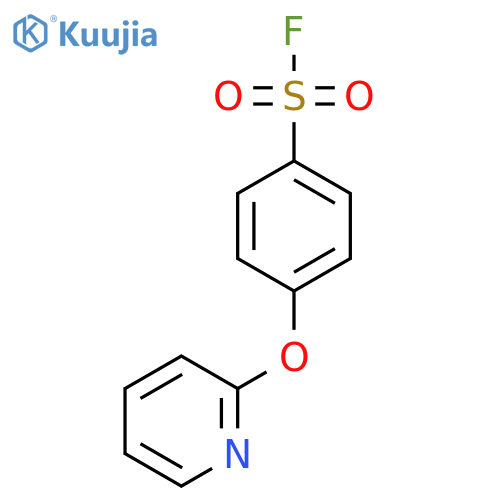

2137744-54-6 structure

商品名:4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride

4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 化学的及び物理的性質

名前と識別子

-

- 2137744-54-6

- EN300-728721

- 4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride

- 4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride

-

- インチ: 1S/C11H8FNO3S/c12-17(14,15)10-6-4-9(5-7-10)16-11-3-1-2-8-13-11/h1-8H

- InChIKey: XSOYTXCWKHRSKX-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(=CC=1)OC1C=CC=CN=1)(=O)(=O)F

計算された属性

- せいみつぶんしりょう: 253.02089245g/mol

- どういたいしつりょう: 253.02089245g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 333

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.2

- トポロジー分子極性表面積: 64.6Ų

4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-728721-0.05g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 0.05g |

$612.0 | 2023-05-26 | ||

| Enamine | EN300-728721-2.5g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 2.5g |

$1428.0 | 2023-05-26 | ||

| Enamine | EN300-728721-0.1g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 0.1g |

$640.0 | 2023-05-26 | ||

| Enamine | EN300-728721-5.0g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 5g |

$2110.0 | 2023-05-26 | ||

| Enamine | EN300-728721-1.0g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 1g |

$728.0 | 2023-05-26 | ||

| Enamine | EN300-728721-10.0g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 10g |

$3131.0 | 2023-05-26 | ||

| Enamine | EN300-728721-0.5g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 0.5g |

$699.0 | 2023-05-26 | ||

| Enamine | EN300-728721-0.25g |

4-(pyridin-2-yloxy)benzene-1-sulfonyl fluoride |

2137744-54-6 | 0.25g |

$670.0 | 2023-05-26 |

4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride 関連文献

-

Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

2137744-54-6 (4-(Pyridin-2-yloxy)benzene-1-sulfonyl fluoride) 関連製品

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 68551-17-7(Isoalkanes, C10-13)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬